Cas no 2228183-03-5 (3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid)
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid
- 2228183-03-5
- EN300-1783674
-
- Inchi: 1S/C10H11N3O4/c11-6-3-10(4-6,9(14)15)8-2-1-7(5-12-8)13(16)17/h1-2,5-6H,3-4,11H2,(H,14,15)
- InChI Key: ODKXKHNNYQMPLU-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC(=CN=2)[N+](=O)[O-])CC(C1)N)=O
Computed Properties
- Exact Mass: 237.07495584g/mol
- Monoisotopic Mass: 237.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 122Ų
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783674-1g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 1g |
$1714.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-5g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 5g |
$4972.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-10g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 10g |
$7373.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-0.05g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 0.05g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-0.1g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 0.1g |
$1508.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-0.25g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 0.25g |
$1577.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-0.5g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 0.5g |
$1646.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-1.0g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 1g |
$1714.0 | 2023-05-23 | ||
| Enamine | EN300-1783674-2.5g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 2.5g |
$3362.0 | 2023-09-19 | ||
| Enamine | EN300-1783674-5.0g |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid |
2228183-03-5 | 5g |
$4972.0 | 2023-05-23 |
3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid
Research Brief on 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid (CAS: 2228183-03-5)
The compound 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid (CAS: 2228183-03-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of both amino and carboxylic acid functional groups, along with the nitropyridine moiety, makes it a valuable scaffold for designing enzyme inhibitors and receptor modulators. Computational studies suggest that the compound exhibits favorable binding affinities to several target proteins, including kinases and G-protein-coupled receptors (GPCRs).
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of cyclobutane-based peptidomimetics. These derivatives showed promising activity against inflammatory markers, with IC50 values in the low micromolar range. The study also reported improved metabolic stability compared to traditional peptide-based inhibitors, highlighting the compound's potential for oral bioavailability.
Another significant development involves the use of 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid in fragment-based drug discovery (FBDD). Its rigid cyclobutane core and polar functional groups make it an ideal fragment for targeting protein-protein interactions (PPIs). Recent crystallographic data has revealed its binding mode to the active site of p38 MAP kinase, a target for inflammatory diseases.
The safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of this compound are currently under investigation. Preliminary toxicology studies in animal models indicate good tolerability at therapeutic doses, though further pharmacokinetic optimization may be required to enhance its drug-like properties. Researchers are particularly interested in modifying the nitro group to improve redox stability while maintaining biological activity.
From a commercial perspective, several pharmaceutical companies have included derivatives of 3-amino-1-(5-nitropyridin-2-yl)cyclobutane-1-carboxylic acid in their pipelines for autoimmune disorders and oncology indications. The compound's versatility as a synthetic intermediate continues to drive interest across multiple therapeutic areas, with patent applications increasing steadily since 2020.
Future research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design. The unique spatial arrangement of its functional groups offers opportunities for creating three-dimensional pharmacophores that may address challenges in tackling "undruggable" targets. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into clinical candidates.
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